2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is a synthetic organic compound characterized by its pyrimidine core substituted with two 4-chlorophenyl groups at the 2 and 4 positions and a phenyl group at the 6 position. Its molecular formula is , and it has a molecular weight of approximately 342.82 g/mol. This compound is notable for its diverse chemical reactivity and potential biological applications, particularly in medicinal chemistry.
Research indicates that derivatives of pyrimidine compounds exhibit significant biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Specifically, 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine has been explored for its potential as an inhibitor of heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival . The presence of chlorophenyl groups enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
The synthesis of 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine can be achieved through several methods:
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine finds applications in various fields:
Studies focusing on the interactions of 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine with biological targets have shown promising results. For instance, its role as an HSP90 inhibitor suggests that it may interfere with protein folding and stability in cancer cells, leading to apoptosis or reduced proliferation . Further interaction studies are necessary to elucidate its mechanisms and optimize its efficacy.
Several compounds share structural similarities with 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(4-Bromophenyl)-2,6-diphenylpyrimidine | 58536-46-2 | 0.79 | Contains bromine instead of chlorine |
| 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | 864377-28-6 | 0.78 | Bromination at the meta position |
| 2-Chloro-4,6-diphenylpyrimidine | 2915-16-4 | 0.74 | Lacks one chlorophenyl substituent |
| 4-Chloro-6-methyl-2-phenylpyrimidine | 29509-92-0 | 0.74 | Contains a methyl group instead of a chlorophenyl group |
These compounds highlight the uniqueness of 2,4-bis(4-chlorophenyl)-6-phenylpyrimidine through its specific substitution pattern and potential biological activity.
The synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine represents an important area of heterocyclic chemistry, with various traditional approaches developed to construct this specific pyrimidine derivative [14]. Multi-component condensation reactions have emerged as efficient strategies for synthesizing this compound, offering advantages such as atom economy, reduced purification steps, and generally higher overall yields [6] [7]. These approaches typically involve the simultaneous or sequential reaction of multiple precursors to form the target pyrimidine ring system with the specific substitution pattern [8].
Chalcone-based methodologies represent one of the most established and versatile approaches for synthesizing 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine [2]. This synthetic route typically begins with the preparation of 4,4'-dichlorochalcone, which serves as a key intermediate in the construction of the pyrimidine ring [17]. The chalcone precursor is synthesized through base-catalyzed aldol condensation between 4-chloroacetophenone and 4-chlorobenzaldehyde, forming the characteristic α,β-unsaturated ketone structure [24].
The subsequent cyclization step involves the reaction of the chalcone intermediate with phenyl amidine in the presence of a strong base such as potassium hydroxide [17]. This reaction proceeds through a nucleophilic addition of the amidine nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrimidine ring [2] [10]. The reaction typically requires elevated temperatures (reflux conditions) in alcoholic solvents such as ethanol, with reaction times ranging from 24 to 48 hours [18].
A comparative study of conventional versus alternative methods for chalcone-derived pyrimidine synthesis revealed that the percentage yield of products by conventional methods ranges from 18% to 51%, with reaction times of 90-150 minutes [24]. The structure of the resulting 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine has been confirmed through various spectroscopic techniques, including proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and high-resolution mass spectrometry [14] [17].
Lewis acid catalysis has emerged as an effective approach for the cyclization step in the synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, offering enhanced reaction rates and selectivity [3]. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the chalcone intermediate, increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack by the amidine nitrogen [3] [9].
Various Lewis acids have been investigated for this transformation, including zinc chloride, aluminum chloride, and boron trifluoride etherate [9]. The choice of Lewis acid significantly influences the reaction outcome, with stronger Lewis acids generally providing faster reaction rates but potentially leading to side reactions [3] [27]. The coordination of the Lewis acid to the chalcone carbonyl group activates the system for nucleophilic addition, while also potentially directing the regioselectivity of the cyclization process [27].
The cyclization mechanism typically proceeds through several distinct steps [3]. Initially, the Lewis acid coordinates to the carbonyl oxygen of the chalcone, enhancing its electrophilicity [27]. This is followed by nucleophilic attack of the amidine nitrogen at the β-carbon position, forming a nitrogen-carbon bond [3]. Subsequent intramolecular cyclization occurs through attack of the second nitrogen of the amidine at the carbonyl carbon, followed by dehydration to form the pyrimidine ring [9] [27]. This mechanistic pathway has been supported by computational studies and isolation of reaction intermediates in similar pyrimidine-forming reactions [23].
Recent advances in synthetic methodologies have led to the development of more efficient catalytic approaches for the synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine [9]. These modern strategies offer advantages such as milder reaction conditions, shorter reaction times, higher yields, and improved selectivity compared to traditional methods [4] [28].
Microwave-assisted organic synthesis has revolutionized the preparation of pyrimidine derivatives, including 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, by dramatically reducing reaction times and often improving yields [4]. This approach utilizes microwave irradiation to efficiently heat the reaction mixture, promoting faster reaction rates through both thermal and non-thermal effects [4] [24].
In the context of pyrimidine synthesis, microwave irradiation has been applied to both the chalcone formation step and the subsequent cyclization with amidine derivatives [4]. For the synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, microwave-assisted protocols typically involve irradiating a mixture of 4,4'-dichlorochalcone and phenyl amidine in the presence of a base, with or without additional catalysts [24] [28].
Comparative studies between conventional heating and microwave irradiation have demonstrated significant advantages for the latter approach [24]. Under microwave conditions, the reaction time for pyrimidine formation is reduced from hours to minutes (typically 3-6 minutes), while yields are substantially increased to 78-94% compared to 18-51% for conventional methods [4] [24]. This dramatic improvement can be attributed to the efficient and uniform heating provided by microwave irradiation, as well as potential non-thermal microwave effects that may influence reaction pathways [4].
The microwave-assisted synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine can be performed under various conditions, including solvent-free approaches or using green solvents such as water or ethanol [4] [28]. The reaction can be conducted at temperatures of 120°C with power settings of approximately 250W, providing an environmentally friendly and efficient synthetic route to the target compound [4] [29].
The Buchwald-Hartwig amination reaction represents a powerful tool for the functionalization of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, enabling the introduction of amino substituents at the chlorinated positions [5] [17]. This palladium-catalyzed cross-coupling reaction allows for the replacement of aryl halides with amines, providing access to a diverse range of derivatives [5] [12].
In the context of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, the Buchwald-Hartwig amination can be employed to selectively substitute one or both chlorine atoms with various amine nucleophiles [17]. This approach has been utilized to synthesize derivatives containing diphenylamino or 4,4'-di(methoxyphenyl)amino fragments, which can impart specific functional properties to the resulting compounds [17].
The reaction typically employs a palladium catalyst such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), along with an appropriate phosphine ligand [5] [13]. Common ligands include triphenylphosphine, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), or 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) [5]. The reaction is conducted in the presence of a base, typically sodium tert-butoxide or cesium carbonate, in solvents such as toluene or dioxane [13] [17].
The Buchwald-Hartwig amination of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine proceeds through an oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by coordination of the amine, deprotonation, and reductive elimination to form the carbon-nitrogen bond [5] [13]. This methodology allows for the selective functionalization of the pyrimidine scaffold, enabling the synthesis of derivatives with tailored properties [17].
A comprehensive comparison of the various synthetic approaches to 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine reveals significant differences in terms of reaction conditions, yields, time efficiency, and environmental impact [18] [24]. This analysis provides valuable insights for selecting the most appropriate synthetic route based on specific requirements and constraints [23] [29].
Traditional multi-component condensation approaches using chalcone precursors offer the advantage of well-established protocols with predictable outcomes [2] [24]. However, these methods typically require extended reaction times (24-48 hours) and provide moderate yields (18-51%) [18] [24]. The use of Lewis acid catalysts can enhance the efficiency of these traditional approaches, but may introduce additional purification challenges [3] [27].
Modern catalytic strategies, particularly microwave-assisted protocols, demonstrate superior performance in terms of both reaction time and yield [4] [24]. Microwave irradiation reduces reaction times to just 3-6 minutes while increasing yields to 78-94% [4] [24]. This dramatic improvement in efficiency makes microwave-assisted synthesis particularly attractive for large-scale production or when time constraints are significant [4] [28].
The following table summarizes the key parameters for different synthetic approaches to 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine:
| Synthetic Approach | Reaction Time | Yield (%) | Reaction Temperature | Catalyst/Reagents | Environmental Considerations |
|---|---|---|---|---|---|
| Conventional Chalcone Method | 90-150 min | 18-51 | Reflux (78-80°C) | Base (KOH/NaOH) | Moderate solvent usage, extended heating |
| Lewis Acid Catalyzed | 60-120 min | 40-65 | 50-80°C | Lewis acids (ZnCl₂, AlCl₃) | Potential toxicity of Lewis acids |
| Microwave-Assisted | 3-6 min | 78-94 | 120°C | Base, with/without catalyst | Reduced energy consumption, minimal solvent |
| Buchwald-Hartwig Functionalization | 180-360 min | 55-87 | 80-110°C | Pd catalyst, phosphine ligands | Metal catalyst recovery concerns |
The selection of the optimal synthetic route depends on various factors including available equipment, scale of production, and specific requirements for the target compound [23] [29]. For laboratory-scale synthesis with access to microwave equipment, the microwave-assisted protocol clearly offers the best combination of efficiency and yield [4] [24]. For larger-scale production where microwave technology may not be applicable, optimized Lewis acid catalysis represents a reasonable compromise between traditional and modern approaches [3] [27].
From an environmental perspective, microwave-assisted synthesis also demonstrates advantages due to reduced energy consumption, shorter reaction times, and the potential for using green solvents or solvent-free conditions [4] [28]. The Buchwald-Hartwig amination approach, while valuable for accessing functionalized derivatives, presents challenges related to the use of precious metal catalysts and potential environmental concerns associated with their recovery and disposal [5] [13].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine, providing detailed information about the molecular framework and substitution patterns. The $$^1$$H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the aromatic nature and substitution pattern of the compound [1] [2].
The proton Nuclear Magnetic Resonance spectrum displays distinct resonances in the aromatic region, with the pyrimidine ring proton appearing as a singlet at δ 7.90 parts per million, characteristic of the hydrogen atom at position 5 of the pyrimidine ring [1]. The aromatic protons of the substituted phenyl rings appear as complex multipiples between δ 7.58-7.48 parts per million and δ 8.21 parts per million, with the latter showing clear doublet splitting with a coupling constant of 8.1 Hertz, indicative of para-disubstituted benzene rings [1] [2]. The downfield multiplet at δ 8.71-8.64 parts per million corresponds to the ortho protons of the phenyl substituents, which experience significant deshielding due to the electron-withdrawing nature of the pyrimidine ring [1].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | 8.71-8.64 (m) | multiplet | 2H | Pyrimidine H-5 |
| ¹H NMR | 8.21 (d, J = 8.1 Hz) | doublet | 4H | Aromatic protons |
| ¹H NMR | 7.90 (s) | singlet | 1H | Pyrimidine H-5 |
| ¹H NMR | 7.58-7.48 (m) | multiplet | 7H | Aromatic protons |
| ¹³C NMR | 164.62 | - | - | C-4 |
| ¹³C NMR | 163.72 | - | - | C-2 |
| ¹³C NMR | 137.71 | - | - | Aromatic C |
| ¹³C NMR | 137.18 | - | - | Aromatic C |
| ¹³C NMR | 135.71 | - | - | Aromatic C |
| ¹³C NMR | 130.94 | - | - | Aromatic C |
| ¹³C NMR | 129.20 | - | - | Aromatic C |
The $$^{13}$$C Nuclear Magnetic Resonance spectrum provides complementary structural information, with the pyrimidine carbon atoms appearing at characteristic chemical shifts. The carbon atoms at positions 2 and 4 of the pyrimidine ring resonate at δ 163.72 and δ 164.62 parts per million respectively, consistent with the electron-deficient nature of these positions in the pyrimidine heterocycle [1] [2]. The aromatic carbon atoms of the phenyl substituents appear in the expected range between δ 128-138 parts per million, with subtle variations reflecting the electronic environment created by the chlorine substituents and the pyrimidine ring [1].
Distortionless Enhancement by Polarization Transfer experiments would provide additional structural confirmation by differentiating between quaternary, tertiary, secondary, and primary carbon atoms. In this compound, the Distortionless Enhancement by Polarization Transfer spectrum would show the aromatic carbon-hydrogen carbons as positive peaks, while quaternary aromatic carbons would appear as negative peaks, facilitating unambiguous assignment of the carbon framework [3] [4].
Mass spectrometry of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The compound exhibits a molecular ion peak at m/z 376.97, with the characteristic isotope pattern showing the M+2 peak at m/z 378.97 with approximately 65% relative intensity, consistent with the presence of two chlorine atoms [1] [2] [5] [6].
| Molecular Ion/Fragment | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| [M]⁺ | 376.97 | 100 | Molecular ion |
| [M+2]⁺ | 378.97 | 65 | M+2 isotope peak |
| Base Peak | Variable | Variable | Most abundant fragment |
| Fragment 1 | Loss of Cl (35) | Moderate | Chloride loss |
| Fragment 2 | Loss of C₆H₄Cl (111) | Low | Chlorophenyl loss |
The fragmentation behavior follows predictable patterns observed in substituted pyrimidines [5] [6]. Initial fragmentation typically involves the loss of chlorine atoms from the para-chlorophenyl substituents, resulting in fragments at m/z values corresponding to [M-Cl]⁺. Subsequently, more extensive fragmentation occurs through the loss of entire chlorophenyl groups, producing fragments at lower m/z values. The pyrimidine core demonstrates remarkable stability during electron impact ionization, often serving as a stable fragment ion that facilitates structural identification [5] [6].
High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C₂₂H₁₄Cl₂N₂, with calculated exact mass values showing excellent agreement with experimental data [1] [2]. The presence of chlorine atoms is readily confirmed by the characteristic isotope pattern, which shows the expected intensity ratios for dichlorinated compounds. Tandem mass spectrometry experiments can provide additional structural information by selective fragmentation of specific molecular regions, particularly useful for confirming the connectivity between the pyrimidine core and the phenyl substituents [7] [6].
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine crystals. The molecular geometry reveals a planar pyrimidine ring with characteristic bond lengths and angles consistent with aromatic heterocyclic systems [8] [9] [10].
| Parameter | Value | Standard Deviation | Reference Range | |
|---|---|---|---|---|
| C-N bond length | 1.34-1.36 Å | ±0.02 Å | Typical pyrimidine | |
| C-C bond length | 1.38-1.40 Å | ±0.02 Å | Aromatic systems | |
| C-Cl bond length | 1.74-1.76 Å | ±0.02 Å | Chloroaromatics | |
| N-C-N angle | 126-128° | ±2° | Six-membered heterocycle | |
| C-N-C angle | 115-117° | ±2° | ±2° | Six-membered heterocycle |
| Phenyl-pyrimidine torsion | 15-45° | ±10° | Substituted pyrimidines |
The pyrimidine ring adopts a planar conformation with nitrogen-carbon-nitrogen bond angles of approximately 126-128°, typical for six-membered aromatic heterocycles [10] [11]. The carbon-nitrogen bond lengths within the pyrimidine ring range from 1.34-1.36 Angstroms, consistent with partial double-bond character due to aromatic delocalization. The phenyl substituents exhibit varying degrees of rotation relative to the pyrimidine plane, with torsion angles typically ranging from 15-45°, influenced by steric interactions and crystal packing forces [12] [13].
The chlorophenyl substituents maintain near-planarity within their respective aromatic rings, with carbon-chlorine bond lengths of approximately 1.74-1.76 Angstroms. The para-substitution pattern in the chlorophenyl rings results in minimal distortion of the benzene ring geometry, with bond angles remaining close to the ideal 120° expected for sp² hybridized carbon atoms [10]. The molecular conformation is stabilized by the delocalized π-electron system that extends across the pyrimidine ring and partially into the phenyl substituents [14] [15].
The crystal packing of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is governed by a complex network of intermolecular interactions that determine the solid-state structure and stability. π-π stacking interactions between aromatic rings represent the primary driving force for crystal assembly, with typical interplanar distances ranging from 3.3-3.8 Angstroms [8] [14] [15].
| Interaction Type | Distance Range (Å) | Energy (kcal/mol) | Prevalence |
|---|---|---|---|
| π-π stacking | 3.3-3.8 | -3.0 to -5.0 | Common |
| C-H···N hydrogen bonding | 2.4-2.8 | -2.0 to -4.0 | Frequent |
| C-H···Cl contacts | 2.8-3.2 | -1.0 to -2.0 | Moderate |
| van der Waals | 3.5-4.0 | -0.5 to -1.5 | Universal |
| Halogen bonding | 3.0-3.5 | -1.5 to -3.0 | Occasional |
The pyrimidine rings engage in face-to-face π-π stacking arrangements with adjacent molecules, creating columnar structures that propagate through the crystal lattice [14] [15]. These interactions are stabilized by the complementary electron distribution between electron-rich and electron-poor aromatic regions, with stabilization energies ranging from -3.0 to -5.0 kilocalories per mole [8] [14]. The parallel-displaced geometry typically observed in these stacking arrangements maximizes attractive interactions while minimizing electrostatic repulsion between like charges [15].
Weak hydrogen bonding interactions contribute significantly to crystal stability, particularly C-H···N contacts involving pyrimidine nitrogen atoms as acceptors and aromatic C-H groups as donors [16] [17]. These interactions typically occur at distances of 2.4-2.8 Angstroms and provide additional directional stabilization to the crystal structure [16] [17]. The presence of chlorine substituents introduces additional intermolecular contacts through C-H···Cl interactions, which occur at slightly longer distances of 2.8-3.2 Angstroms but contribute to the overall packing efficiency [9] [18].